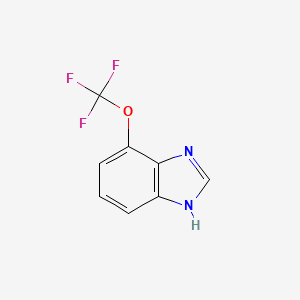

7-Trifluoromethoxy-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F3N2O |

|---|---|

Molecular Weight |

202.13 g/mol |

IUPAC Name |

4-(trifluoromethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-7(6)13-4-12-5/h1-4H,(H,12,13) |

InChI Key |

OFEVDLMRINHREC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Trifluoromethoxy 1h Benzimidazole and Analogues

Classical and Contemporary Approaches to Benzimidazole (B57391) Core Synthesis

The synthesis of the benzimidazole nucleus is a well-established field in organic chemistry, with methods evolving from traditional high-temperature condensations to more sophisticated, catalyzed reactions under milder conditions.

Cyclocondensation Reactions with o-Phenylenediamines

The most fundamental and widely practiced method for synthesizing the benzimidazole core is the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This approach, often referred to as the Phillips-Ladenburg synthesis, typically involves heating the reactants, sometimes in the presence of a strong acid like polyphosphoric acid or hydrochloric acid, which acts as both a catalyst and a dehydrating agent. For instance, reacting o-phenylenediamine with formic acid is a direct route to the parent 1H-benzimidazole, proceeding through the elimination of two water molecules slideshare.net.

Variations of this method utilize other one-carbon sources, such as aldehydes. The condensation of an o-phenylenediamine with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. A variety of oxidizing agents and catalysts have been employed to facilitate this transformation, including sodium metabisulfite, H₂O₂/CAN, and various metal catalysts rsc.orgnih.govresearchgate.net. The choice of the carboxylic acid or aldehyde determines the substituent at the 2-position of the resulting benzimidazole. For example, the use of trifluoroacetic acid in a Phillips cyclocondensation with a substituted o-phenylenediamine yields 2-(trifluoromethyl)-1H-benzimidazole derivatives slideshare.netacs.org.

One-Pot Synthetic Strategies for Benzimidazole Formation

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of numerous one-pot strategies for benzimidazole synthesis. These methods combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates and often proceeding under milder conditions.

One-pot syntheses frequently involve the condensation of o-phenylenediamines with aldehydes, facilitated by a diverse range of catalysts. These reactions can be performed under various conditions, including at room temperature, under microwave irradiation, or using green solvents like water or ethanol (B145695) mdpi.comresearchgate.netacs.org. For example, an efficient one-pot synthesis of 1,2-disubstituted benzimidazoles has been developed via the cyclocondensation of o-phenylenediamine with substituted aromatic aldehydes using vitamin B1 as a non-toxic, reusable catalyst under ultrasound assistance Current time information in Bangalore, IN.. Another innovative one-pot, two-step procedure involves the cyclocondensation–oxidation of an aldehyde with an o-phenylenediamine, followed by an in-situ palladium-catalyzed Suzuki coupling reaction to further functionalize the molecule nih.gov.

Introduction of Trifluoromethoxy and Other Halogenated Substituents on the Benzimidazole Ring System

The introduction of the trifluoromethoxy (-OCF₃) group, particularly at a specific position like C7, requires careful strategic planning, often involving the synthesis of a precisely substituted precursor.

Precursor Synthesis and Functionalization for 7-Position Substitution

To synthesize 7-Trifluoromethoxy-1H-benzimidazole, the most direct approach involves the cyclization of a pre-functionalized precursor, namely 3-(trifluoromethoxy)benzene-1,2-diamine (B179473) . The synthesis of this key intermediate generally follows a standard route in aromatic chemistry. It typically begins with a suitable nitrated aniline, such as 2-nitro-3-(trifluoromethoxy)aniline. This starting material would then undergo reduction of the nitro group to an amine, yielding the desired 1,2-diamine.

This synthetic logic is well-supported by analogous preparations in the literature. For instance, the synthesis of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (B134033) is achieved by the reduction of 4-bromo-2-nitro-6-(trifluoromethyl)aniline (B118122) using reagents like tin(II) chloride mdpi.com. Similarly, other N-substituted and ring-substituted o-phenylenediamines are commonly prepared via the reduction of a corresponding o-nitroaniline precursor, which is often synthesized through a nucleophilic aromatic substitution reaction on a dinitro- or halonitrobenzene derivative Current time information in Bangalore, IN.. This established methodology provides a reliable pathway to access the specific 3-substituted o-phenylenediamine required for the synthesis of the target molecule.

Regioselective Synthesis of Trifluoromethoxy-Benzimidazole Derivatives

A significant challenge in the synthesis of 7-substituted benzimidazoles from 3-substituted o-phenylenediamines is controlling the regioselectivity of the cyclization. The reaction of 3-(trifluoromethoxy)benzene-1,2-diamine with a one-carbon electrophile like formic acid can theoretically produce two different regioisomers: the desired this compound and the undesired 4-trifluoromethoxy-1H-benzimidazole. In many classical condensation reactions, a mixture of these isomers is often formed, necessitating difficult separation procedures.

To address this, advanced, regioselective synthetic methods have been developed. One powerful strategy involves a palladium-catalyzed cascade reaction. This approach uses a differentially substituted aromatic precursor, such as a 2-chloroaryl triflate or mesylate, and couples it with two different nitrogen nucleophiles in a single pot. By carefully selecting the catalyst, ligands, and reaction conditions, the cascade can be directed to predictably and selectively form one regioisomer over the other nih.gov. For example, by starting with a 2-chloro-6-(trifluoromethoxy)phenol (B2541899) and converting it to a triflate or mesylate, it's possible to selectively synthesize either the 4- or 7-substituted benzimidazole by controlling the palladium-catalyzed amination cascade nih.gov. These modern catalytic systems offer a sophisticated solution to the challenge of regiocontrol in benzimidazole synthesis.

Catalytic Systems and Optimized Reaction Conditions for Benzimidazole Synthesis

The synthesis of benzimidazoles has been significantly advanced by the development of a wide array of catalytic systems that offer higher yields, milder reaction conditions, and greater efficiency. These catalysts can be broadly categorized as homogeneous or heterogeneous.

Homogeneous catalysts include various Lewis acids such as In(OTf)₃, Sc(OTf)₃, and Yb(OTf)₃, which can effectively promote the condensation of o-phenylenediamines with aldehydes under mild, often solvent-free, conditions nih.govresearchgate.net. Boron trifluoride etherate (BF₃•OEt₂) is another effective catalyst for this transformation acs.org.

Heterogeneous catalysts have gained prominence due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. These systems are incredibly diverse and include:

Metal-based nanoparticles: Magnetic nanoparticles, such as cobalt ferrite (B1171679) (Co@Fe₂O₄) or chromium-doped spinels, allow for simple catalyst recovery using an external magnet. Zinc sulfide (B99878) (nano-ZnS) nanoparticles have also been used effectively mdpi.com.

Supported catalysts: Metals or acid catalysts can be supported on various materials. Examples include copper(II) loaded on alginate hydrogel beads, TsOH on graphite, and ytterbium supported on mesoporous silica (B1680970) nanospheres (Yb@l–MSNs) Current time information in Bangalore, IN..

Polymer-supported catalysts: A polymer-supported zinc catalyst has been used for the cyclization of o-phenylenediamines using carbon dioxide as a green C1 source.

The optimization of reaction conditions often involves employing non-conventional energy sources like microwave irradiation or ultrasound, which can dramatically reduce reaction times and improve yields researchgate.netCurrent time information in Bangalore, IN.. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water and ethanol further enhances the sustainability of these synthetic methods mdpi.com.

The table below summarizes a selection of catalytic systems used for the synthesis of the benzimidazole core.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Homogeneous Catalysts | ||||

| Erbium(III) triflate (Er(OTf)₃) | o-Phenylenediamine, Benzaldehyde (B42025) | Water, Microwave, 15 min | 72% | |

| Indium(III) triflate (In(OTf)₃) | o-Phenylenediamine, Aldehyde | Solvent-free, Room Temp | Good | researchgate.net |

| Boron trifluoride etherate (BF₃•OEt₂) | o-Phenylenediamine, Trifluoroacetic acid | CH₂Cl₂, 110°C, 6 hrs | - | acs.org |

| Heterogeneous Catalysts | ||||

| Copper(II)-alginate hydrogel beads | o-Phenylenediamine, Aldehyde | Water-ethanol, Room Temp | 70-94% | |

| Zinc sulfide nanoparticles (nano-ZnS) | o-Phenylenediamine, Aldehyde | Ethanol, 70°C | High | mdpi.com |

| Cr³⁺ doped Ni-Cu-Zn spinel ferrite | o-Phenylenediamine, Aldehyde | Ethanol | High | |

| MgO@DFNS | o-Phenylenediamine, Aldehyde | - | - | |

| Polymer-supported Zinc | o-Phenylenediamine, CO₂ | Ethanol/Water | - | |

| Activated Carbon | 5-bromoindole-3-aldehyde, o-phenylenediamine | 1,4-Dioxane, 80°C, Air | High | nih.gov |

Application of Lewis Acid Catalysts (e.g., Zinc Triflate)

Lewis acid catalysis is a cornerstone in the synthesis of benzimidazole derivatives, facilitating the crucial condensation reaction between o-phenylenediamines and aldehydes or other carbonyl compounds. researchgate.net A variety of Lewis acids have proven effective in this transformation, including Zirconium tetrachloride (ZrCl4), Tin(IV) chloride pentahydrate (SnCl4·5H2O), Titanium tetrachloride (TiCl4), and Boron trifluororide etherate (BF3·Et2O). researchgate.net These catalysts activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diamine, thereby promoting cyclization.

Among these, zinc triflate has been highlighted as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazole derivatives. chemmethod.com This method involves the reaction of o-phenylenediamines with substituted aldehydes in ethanol at reflux temperature, offering a straightforward route to these scaffolds. chemmethod.com Similarly, BF3·OEt2 has been employed as a catalyst for the rapid synthesis of various biologically significant benzimidazoles, including 2-trifluoromethyl-benzoimidazole derivatives, under mild, solvent-free conditions. chalcogen.ro The reaction of a substituted o-phenylenediamine with trifluoroacetic acid in the presence of BF3·OEt2 demonstrates a direct application for creating fluorinated analogues. chalcogen.ro

Table 1: Examples of Lewis Acid Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Zinc Triflate | o-phenylenediamine, substituted aldehydes | Ethanol, reflux | Efficient, one-pot synthesis | chemmethod.com |

| BF3·OEt2 | o-phenylenediamine, trifluoroacetic acid | Propylene glycol | Rapid synthesis, mild conditions | chalcogen.ro |

| ZrCl4 | o-phenylenediamine, orthoesters | Not specified | High catalytic activity | researchgate.net |

Use of Nanocatalysts in Benzimidazole Synthesis

The advent of nanotechnology has introduced a new class of highly efficient and recyclable catalysts for organic synthesis. rsc.org Nanocatalysts offer significant advantages, including high surface-area-to-volume ratios, which enhance catalytic activity, and the potential for easy separation and reuse, aligning with green chemistry principles. rsc.orgresearchgate.net

Several types of nanocatalysts have been successfully applied to the synthesis of benzimidazole derivatives:

Magnetic Nanoparticles : Chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been used for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com These catalysts are easily recoverable using an external magnet and can be reused multiple times without significant loss of activity. biointerfaceresearch.com Fe3O4@SiO2/collagen nanomaterials have also been reported, noted for promoting reactions under mild, environmentally benign conditions. rsc.org

Metal and Metal Oxide Nanoparticles : Copper (II) oxide (CuO) nanoparticles have been shown to effectively catalyze C-N coupling reactions of benzimidazole with aryl halides. biointerfaceresearch.com Zinc sulfide (nano-ZnS) nanoparticles serve as an efficient, heterogeneous catalyst for the one-pot cyclocondensation of o-phenylenediamines with aldehydes, offering high yields and short reaction times. ajgreenchem.com An Al2O3/CuI/PANI nanocomposite has also been used, which is easily recovered and reused for multiple cycles. rsc.org

Silica-Based Nanocatalysts : Nano-SnCl4.SiO2 has been developed as a mild and cost-effective catalyst for synthesizing benzimidazole derivatives under solvent-free conditions. nih.gov Another system involves a copper(II) complex of a tetradentate Schiff-base ligand immobilized onto silica ([Cu(II) Schiff-base@SiO2]) for the synthesis of di-heteroaryl systems, including benzimidazoles. researchgate.net Engineered MgO@DFNS (dendritic fibrous nanosilica) has also been used as a heterogeneous catalyst at ambient temperature. rsc.org

Table 2: Selected Nanocatalysts for Benzimidazole Synthesis

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4/chitosan | Condensation of diamines and aldehydes | Magnetically recoverable, reusable, biodegradable support | biointerfaceresearch.com |

| Nano-ZnS | One-pot cyclocondensation | High yields, mild conditions, short reaction times, green catalyst | ajgreenchem.com |

| MgO@DFNS | Condensation of diamines and aldehydes | Excellent yields, short reaction times, ambient temperature | rsc.org |

| Nano-SnCl4.SiO2 | Condensation of diamines and aldehydes | Solvent-free, high yield, cost-effective, reusable | nih.gov |

Green Chemistry Principles in Synthetic Routes (e.g., Microwave Irradiation)

The principles of green chemistry are increasingly guiding the development of synthetic routes for benzimidazoles to minimize environmental impact. researchgate.net This involves using safer solvents, reducing reaction times, employing reusable catalysts, and improving atom economy. jpsbr.orgrsc.org

Key green strategies include:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the condensation of o-phenylenediamine with aldehydes. chemmethod.com This method, often combined with the use of eco-friendly solvents or catalysts, leads to shorter reaction times and high yields. chemmethod.com For instance, microwave-assisted synthesis promoted by acetic acid avoids hazardous solvents. chemmethod.com It has also been applied in the copper-catalyzed "click" reaction to create benzimidazole-triazole hybrids. nih.gov

Solvent-Free and Aqueous Conditions : Reactions conducted under solvent-free conditions ("grinding" chemistry) represent a highly eco-friendly approach. rsc.org The use of K4[Fe(CN)6] as a catalyst for the condensation of diamines with aldehydes under solvent-free conditions is a notable example. chemmethod.com Alternatively, using water or polyethylene (B3416737) glycol (PEG) as a green solvent has proven effective. chemmethod.com Aqueous boric acid solution has been used to catalyze the reaction at room temperature, yielding good product isolation. chemmethod.com

Ultrasound and Flow Chemistry : The use of ultrasound irradiation is another energy-efficient method to promote benzimidazole synthesis. A tandem strategy combining ultrasound with an integrated continuous flow system has been developed for the sustainable synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives, which are complex analogues. acs.org

Derivatization Strategies for Structural Diversity Around the this compound Scaffold

To explore structure-activity relationships (SAR) and optimize the therapeutic potential of the benzimidazole core, extensive derivatization is crucial. biointerfaceresearch.comnih.gov Modifications around the this compound scaffold can be strategically performed on the nitrogen atoms of the imidazole (B134444) ring or on the benzene (B151609) ring to modulate the compound's physicochemical and pharmacological properties. nih.govacs.org

N-Alkylation and N-Acylation Reactions

Functionalization of the imidazole nitrogens, particularly at the N-1 position, is a common strategy to enhance structural diversity and biological activity. acs.orgswan.ac.uk The benzimidazole nucleus possesses an acidic N-H group that can be readily modified. nih.gov

N-Alkylation : This involves the introduction of an alkyl or arylalkyl group onto the imidazole nitrogen. For example, a series of N-alkylated 2-(benzylthio)methyl-1H-benzimidazole derivatives were synthesized via the condensation reaction of the parent benzimidazole with various benzyl (B1604629) chlorides or bromides in the presence of a base like potassium carbonate. gsconlinepress.com Such modifications can improve lipophilicity, which may influence how the molecule interacts with biological membranes. acs.org

N-Acylation : This reaction introduces an acyl group to the nitrogen atom. The acylation of 2,5,6-trisubstituted aminobenzimidazoles with reagents like cyclohexanecarbonyl chloride has been reported as a key step in building libraries of potential therapeutic agents. nih.gov Electrochemical methods have also been developed for the N-acylation of related nitrogen-containing heterocycles using carboxylic acids, representing a modern approach to this transformation. rsc.org

Functionalization of the Benzene and Imidazole Rings

Modification of the benzene and imidazole rings allows for fine-tuning of the molecule's properties. The introduction of substituents can significantly impact electronic properties, steric profile, and hydrogen bonding capacity.

Benzene Ring Functionalization : The benzene portion of the benzimidazole scaffold can be substituted at various positions. A short synthetic route has been used to prepare 2-(trifluoromethyl)-1H-benzimidazole derivatives bearing different bioisosteric substituents such as -Cl, -F, -CF3, and -CN at the 5- and 6-positions. nih.gov This strategy of bioisosteric replacement is critical in medicinal chemistry to probe specific interactions with biological targets. nih.gov The synthesis of 5-benzimidazolesulfonamide, 2-(trifluoromethyl)- involves introducing a sulfonamide group, which is known to form crucial hydrogen bonds with biological targets. ontosight.ai

Imidazole Ring Functionalization : The C-2 position of the imidazole ring is a primary site for introducing diversity. The most common method for this is the condensation of an o-phenylenediamine with a corresponding aldehyde, which determines the substituent at the C-2 position. researchgate.netconicet.gov.ar This allows for the incorporation of a wide range of aryl, heteroaryl, and alkyl groups. For instance, various 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to explore their biological activities. acs.org

Synthesis of Hybrid Molecules Incorporating Benzimidazole Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to achieve synergistic effects or multi-target activity. researchgate.nettandfonline.com The benzimidazole scaffold has been successfully integrated with other heterocyclic systems.

Benzimidazole-Triazole Hybrids : A series of fluorinated benzimidazole-1,2,3-triazole hybrid molecules have been synthesized via a "click" reaction, a highly efficient and specific cycloaddition. nih.govnih.gov This typically involves reacting a benzimidazole derivative bearing an azide (B81097) or alkyne with a corresponding triazole precursor. nih.gov

Benzimidazole-Pyrazole Hybrids : Hybrids possessing both benzimidazole and pyrazole (B372694) motifs have been synthesized through a multistep strategy that includes condensation, cyclization, and formylation reactions. acs.org

Other Hybrids : The benzimidazole core has been linked to various other bioactive structures. Coumarin-benzimidazole hybrids have been synthesized with different linkers (thiomethylene, amide, methylene) connecting the two heterocyclic rings. conicet.gov.ar Additionally, benzimidazolyl-chalcones have been prepared via Claisen-Schmidt condensation, and these can be further cyclized with guanidine (B92328) hydrochloride to yield aminopyrimidinyl benzimidazoles. tandfonline.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinc Triflate |

| Zirconium tetrachloride |

| Tin(IV) chloride pentahydrate |

| Titanium tetrachloride |

| Boron trifluoride etherate |

| 2-Trifluoromethyl-benzoimidazole |

| Trifluoroacetic acid |

| Iron oxide |

| Chitosan |

| Copper (II) oxide |

| Zinc sulfide |

| Tin(IV) chloride |

| Silicon dioxide |

| Magnesium oxide |

| Acetic acid |

| Polyethylene glycol |

| Boric acid |

| Potassium ferrocyanide |

| Cyclohexanecarbonyl chloride |

| Potassium carbonate |

| Guanidine hydrochloride |

| Coumarin |

| Chalcone (B49325) |

| Pyrazole |

| Triazole |

Structure Activity Relationship Sar Studies of Trifluoromethoxy Benzimidazole Scaffolds

Influence of the Trifluoromethoxy Group on Molecular Interactions and Potency

The trifluoromethoxy (-OCF₃) group, alongside the related trifluoromethyl (-CF₃) group, plays a significant role in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.com The introduction of these fluorinated moieties onto a molecular scaffold can profoundly impact a compound's lipophilicity, membrane permeability, and binding interactions with enzymes and receptors. mdpi.com

The trifluoromethoxy group is highly lipophilic and serves as a potent electron-withdrawing substituent. This electronic influence can enhance electrostatic and hydrogen bonding interactions with biological targets. mdpi.com For instance, in studies of various benzimidazole (B57391) derivatives, the presence of electron-withdrawing groups has been shown to be crucial for potency. mdpi.comisca.me Specifically, compounds bearing a trifluoromethyl group have demonstrated significant antifungal and antiprotozoal activities. nih.govnih.gov In one study, a 2-(trifluoromethyl)-1H-benzimidazole derivative was found to be 14 times more active than the standard drug albendazole (B1665689) against Trichomonas vaginalis. nih.gov The enhanced potency is attributed to the unique properties conferred by the trifluoromethyl group, which can alter the molecule's interaction with the target protein. mdpi.comnih.gov

These groups are often used as bioisosteres for other atoms or groups, such as chlorine, due to their similar steric size. mdpi.com This substitution can lead to improved target affinity and selectivity through enhanced hydrophobic interactions. mdpi.com The strong carbon-fluorine bond also imparts high metabolic stability, a desirable characteristic for drug candidates. mdpi.com

Positional Effects of Substituents on Biological Activities of Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern around the bicyclic core. researchgate.net Structure-activity relationship (SAR) analyses consistently show that modifications at the N1, C2, C5, and C6 positions significantly modulate the anti-inflammatory, anticancer, and antimicrobial effects of these compounds. researchgate.netmdpi.com

Substitutions at the C2 position often have a substantial impact on activity. For example, attaching different aryl groups at this position can lead to potent anti-inflammatory agents. mdpi.com The presence of a 2-(trifluoromethyl) group, in particular, has been linked to strong antiprotozoal activity. nih.gov

The C5 and C6 positions on the benzene (B151609) ring of the benzimidazole scaffold are also critical for biological function. The electronic nature of the substituents at these positions is a key factor. Electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) at the C5 or C6 position often enhance biological activity. mdpi.comnih.gov For instance, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with bioisosteric substituents like -Cl, -F, and -CF₃ at the 5- and 6-positions showed potent activity against Giardia intestinalis and Trichomonas vaginalis. nih.gov Conversely, the introduction of electron-donating groups at these positions can sometimes lead to a decrease or complete loss of activity. mdpi.com

The N1 position is another key site for modification. Substitution at this position, for example with a benzyl (B1604629) group, has been shown to enhance anti-inflammatory action. mdpi.com The interplay between substituents at different positions is complex, and the optimal combination depends on the specific biological target. For instance, for potent transient receptor potential vanilloid-1 (TRPV-1) antagonism, the simultaneous introduction of bulky lipophilic groups at position 4, a methyl group at another position, and a trifluoromethyl or chloro group at position 7 was found to be favorable. mdpi.com

Table 1: Effect of Substituent Position on Biological Activity of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Position | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| N1 | Benzyl group | Enhanced anti-inflammatory action | mdpi.com |

| C2 | Phenyl-substituted | COX and 5-lipoxygenase inhibition | mdpi.com |

| C2 | Trifluoromethyl | Potent antiprotozoal activity | nih.gov |

| C5 | Nitro group | Pronounced anti-inflammatory and CDK-inhibitory activity | mdpi.com |

| C5/C6 | Trifluoromethyl, Chloro, Fluoro | Potent antiprotozoal activity | nih.gov |

| C6 | Electron-withdrawing groups (e.g., Nitrile) | Excellent JAK3 inhibition | mdpi.com |

| C6 | Electron-withdrawing groups | Reduced anti-inflammatory activity | mdpi.com |

Correlating Structural Features with Mechanistic Outcomes in Biological Systems

The structural modifications of the benzimidazole scaffold directly correlate with the mechanistic pathways through which these compounds exert their biological effects. The specific arrangement of functional groups determines the molecule's ability to interact with various biological targets, such as enzymes and receptors, leading to distinct cellular outcomes.

For example, certain benzimidazole derivatives function as topoisomerase inhibitors, which are crucial in cancer chemotherapy. nih.gov The flexible nature of bis-benzimidazole structures allows them to bind with high affinity to the minor groove of DNA, altering its conformation and inhibiting the function of topoisomerase enzymes. nih.gov Similarly, benzimidazole-chalcone hybrids have shown potent topoisomerase II inhibition, leading to the suppression of DNA replication and transcription in cancer cells. nih.gov

Other benzimidazole derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov The benzimidazole-carboxamide scaffold in these inhibitors provides a low molecular weight and high potency, enabling strong interactions with the nicotinamide (B372718) binding site of PARP-1 through hydrogen bonds and π-stacking. nih.gov

The substitution pattern also dictates the specific kinase that a benzimidazole derivative will inhibit. Mitogen-activated protein kinases (MAPKs), such as p38, are key enzymes in inflammatory signaling pathways. Benzimidazolone derivatives have been identified as potent inhibitors of p38 kinase, thereby blocking the release of pro-inflammatory cytokines. Furthermore, specific substitutions on the benzimidazole ring can lead to the inhibition of other kinases like Janus kinase 3 (JAK3) or polo-like kinase 1 (PLK1), which are involved in cell division and are potential targets in cancer and parasitic diseases. mdpi.complos.org The introduction of a trifluoromethylbenzyl group at the R1 position of certain benzimidazole thiophenes resulted in potent inhibition of PLK1. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to understand the structural features that govern their potency. researchgate.net For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key molecular properties that influence their various biological activities, including antifungal, antibacterial, and anticancer effects. nih.govnih.govresearchgate.net

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different structural features of the molecules. nih.govjocpr.com A wide range of descriptors can be calculated to represent various aspects of a molecule's structure and properties. These are generally categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include dipole moment (µ), the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). biolscigroup.usscholars.direct These descriptors are often calculated using quantum chemical methods like Density Functional Theory (DFT). jocpr.combiolscigroup.us

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, surface area, and volume. The surface area grid (SAG) is one such descriptor found to be important in modeling the inhibitory activity of benzimidazoles. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Physicochemical Descriptors: These represent properties like lipophilicity (logP), which is a measure of a compound's solubility in lipids versus water. Lipophilicity has been shown to be a key factor governing the inhibitory activity of benzimidazole derivatives. nih.gov

The selection of appropriate descriptors is a critical step, often involving statistical methods to identify a non-redundant set of descriptors that have the highest correlation with the biological activity. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in Benzimidazole QSAR Studies This table is interactive. You can sort and filter the data.

| Descriptor Type | Descriptor Name | Description | Reference |

|---|---|---|---|

| Physicochemical | Lipophilicity (logP) | Measures the hydrophobicity of a compound. | nih.gov |

| Electronic | Dipole Moment (DM) | A measure of the separation of positive and negative charges in a molecule. | nih.gov |

| Steric | Surface Area Grid (SAG) | Relates to the molecular surface area. | nih.gov |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | biolscigroup.us |

| Physicochemical | WAP | A descriptor related to the molecular path. | thieme-connect.com |

| Topological | UI | A topological index. | thieme-connect.com |

Predictive Model Development and Validation Methodologies

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. A common technique used for this purpose is Multiple Linear Regression (MLR). nih.govnih.gov MLR generates a linear equation that describes the activity as a function of the selected descriptors.

The development of a robust and predictive QSAR model requires rigorous validation. This is typically done through several methods:

Internal Validation: This process assesses the stability and predictive ability of the model using the same dataset that was used to build it. A common technique is the leave-one-out (LOO) cross-validation. nih.govresearchgate.net In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The quality of the model is then judged by the cross-validated correlation coefficient (q² or r²cv). researchgate.netmdpi.com

External Validation: This is a more stringent test of the model's predictive power. The model is used to predict the biological activity of an external set of compounds that were not used in the model's development. nih.govmdpi.com The agreement between the predicted and experimental activities for this external set provides a measure of the model's real-world applicability. nih.govmdpi.com

Statistical parameters such as the squared correlation coefficient (R²), standard error of estimation (SEE), and Fisher's F-statistic are used to evaluate the statistical significance and goodness-of-fit of the QSAR model. scholars.directresearchgate.net A high R² value indicates a strong correlation between the descriptors and the activity, while a low SEE suggests a smaller error in the predictions. researchgate.net

Mechanistic Investigations of 7 Trifluoromethoxy 1h Benzimidazole Derivatives in Biological Systems

Elucidation of Molecular Target Interactions

The biological activity of 7-Trifluoromethoxy-1H-benzimidazole derivatives is rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions can either inhibit or activate the target, leading to a cascade of downstream cellular effects.

Enzyme Inhibition and Activation Studies

Derivatives of benzimidazole (B57391) have been extensively studied for their effects on various enzymes critical for cellular function and proliferation.

Protein Tyrosine Phosphatases (PTPs):

Protein tyrosine phosphatases are a group of enzymes that play a crucial role in signal transduction pathways. Overactivity of certain PTPs, such as PTP1B, has been linked to conditions like type 2 diabetes. nih.gov Research has shown that some benzimidazole derivatives can act as potent inhibitors of PTP1B. nih.gov For instance, copper complexes with multi-benzimidazole derivatives have demonstrated potent, reversible, and competitive inhibition of PTP1B, T-cell protein tyrosine phosphatase (TCPTP), and megakaryocyte protein tyrosine phosphatase 2 (PTP-MEG2). nih.gov Kinetic analyses and fluorescence studies suggest that these complexes bind to PTP1B in a 1:1 ratio. nih.gov Molecular docking and dynamics studies have revealed that these inhibitors can interact with residues at a secondary phosphate-binding site, which is exclusive to PTP1B, without interacting with the signature residues of phosphatases. nih.gov This selectivity is a key aspect in the development of targeted therapies.

Dihydrofolate Reductase (DHFR):

Dihydrofolate reductase is an essential enzyme in the synthesis of nucleic acids and amino acids. nih.gov Its inhibition can disrupt DNA replication and cell proliferation, making it a target for anticancer and antimicrobial agents. nih.govnih.gov Certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their potential to inhibit DHFR. nih.gov Molecular docking studies have indicated that these compounds can interact with crucial amino acids within the binding site of the DHFR complex. nih.gov This interaction is believed to be a key mechanism behind their observed antiproliferative activities. nih.gov

Topoisomerases:

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. esisresearch.org They are established targets for a number of anticancer drugs. esisresearch.org Bi- and ter-benzimidazole derivatives have been identified as a class of topoisomerase I inhibitors. esisresearch.org These compounds can trap the reversible cleavable complex formed between DNA and topoisomerase I, leading to single-strand DNA breaks. esisresearch.org The substituents on the benzimidazole core, particularly at the 2'-position, can significantly influence the topoisomerase I poisoning activity and cytotoxicity of these derivatives. esisresearch.org For example, the presence of electronegative substituents at this position has been associated with enhanced activity. esisresearch.org

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, benzimidazole derivatives can exert their effects by binding to and modulating the function of various cellular receptors. The diverse biological activities of these compounds are often attributed to their ability to interact with multiple receptor types. acs.orgmdpi.com

For instance, certain benzimidazole derivatives have been designed and synthesized as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.gov These compounds can enhance the receptor's response to its endogenous ligand, glutamate. The binding affinity and PAM activity of these derivatives are influenced by the specific substitutions on the benzimidazole ring system. nih.gov

Furthermore, some benzimidazole derivatives have been investigated as androgen receptor (AR) antagonists. nih.gov The AR plays a critical role in the development and progression of certain cancers, such as prostate cancer. nih.gov By blocking the binding of androgens to the AR, these compounds can inhibit androgen-induced cell proliferation. nih.gov

Analysis of Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets triggers a series of events within the cell, leading to the modulation of various cellular pathways. These alterations can ultimately determine the cell's fate, including its ability to proliferate or undergo programmed cell death.

Effects on Cell Cycle Progression and Apoptosis Induction in Cellular Models

A common mechanism of action for many anticancer agents is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Numerous studies have demonstrated that benzimidazole derivatives can effectively modulate these processes in cancer cell lines. nih.govnih.govresearchgate.netresearchgate.netnih.gov

For example, certain benzimidazole derivatives have been shown to cause cell cycle arrest at different phases, such as the G1, S, or G2/M phase. nih.govnih.govresearchgate.net This arrest prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The specific phase of arrest can depend on the chemical structure of the derivative and the type of cancer cell being studied. nih.govresearchgate.net

Following cell cycle arrest, many benzimidazole derivatives can induce apoptosis. nih.govnih.govresearchgate.netnih.gov This can occur through various mechanisms, including the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases. nih.gov Some derivatives have also been shown to increase the expression of pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins. rsc.org

| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction | Reference(s) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | MDA-MB-231 | - | Yes | nih.gov |

| Benzimidazole derivative (Compound 7f) | SMMC-7721 | G1 phase arrest | - | researchgate.net |

| Benzimidazole derivative (Compound 5) | MCF-7, DU-145, H69AR | G2/M phase arrest | Yes | researchgate.net |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | MDA-MB-231, SKOV3, A549 | Yes | Yes | nih.gov |

| 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) | HL-60 | G2/M phase arrest | Yes | nih.gov |

Interaction with Cellular Macromolecules

The biological effects of this compound derivatives are also mediated by their direct or indirect interactions with essential cellular macromolecules, such as DNA and tubulin.

DNA:

Due to their structural similarity to purine (B94841) bases, benzimidazole derivatives can interact with DNA in several ways, including groove binding and intercalation. dergipark.org.trresearchgate.net These interactions can interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net The substituents on the benzimidazole ring can significantly influence the mode and affinity of DNA binding. dergipark.org.tr Voltammetric studies have been employed to investigate the interaction between 1H-benzimidazole derivatives and both double-stranded and single-stranded DNA. dergipark.org.tr

Tubulin:

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govacs.org Several benzimidazole derivatives have been identified as microtubule inhibitors. nih.govacs.org They can bind to the colchicine (B1669291) binding site of β-tubulin, disrupting microtubule polymerization and leading to mitotic arrest and apoptosis. acs.orgnih.gov The antifungal and anthelmintic activities of some benzimidazoles are attributed to their ability to interfere with tubulin function in the respective organisms. acs.orgapsnet.org Molecular docking and fluorescence imaging have been used to visualize and confirm the interaction of these derivatives with tubulin. acs.org

Research into Specific Biological Activity Mechanisms

Beyond the general mechanisms described above, research has also focused on the specific biological activities of this compound derivatives and their underlying mechanisms. For example, 2-(Trifluoromethyl)-1H-benzimidazole derivatives have been investigated for their antiprotozoal activity against various parasites, including Giardia intestinalis and Trichomonas vaginalis. srrjournals.comresearchgate.net The trifluoromethyl group at the 2-position appears to be crucial for this activity.

In the context of cancer, specific derivatives are being explored for their ability to overcome drug resistance. For instance, some 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole derivatives have shown potential in overcoming imatinib (B729) resistance in chronic myeloid leukemia cells by inducing apoptosis and reducing the activity of P-glycoprotein, a protein associated with multidrug resistance. researchgate.net

Antibacterial Mechanisms of Action at the Cellular Level

Derivatives of this compound exert their antibacterial effects through a variety of cellular mechanisms, primarily by targeting essential bacterial enzymes and processes.

One of the key mechanisms involves the inhibition of dihydrofolate reductase (DHFR) . nih.govnih.gov DHFR is a crucial enzyme in the biosynthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidine, and certain amino acids. nih.gov By inhibiting DHFR, these benzimidazole derivatives disrupt DNA synthesis and repair, ultimately leading to bacterial cell death. nih.govnih.gov Molecular docking studies have shown that these compounds can interact with key amino acid residues in the active site of DHFR. nih.gov

Another significant target is bacterial cell wall synthesis . researchgate.net Some benzimidazole derivatives inhibit bacterial transpeptidases, also known as penicillin-binding proteins. These enzymes are essential for the cross-linking of peptidoglycan chains, a major component of the bacterial cell wall. researchgate.net Inhibition of this process weakens the cell wall, leading to cell lysis and death. researchgate.net

Furthermore, some derivatives have been shown to inhibit bacterial topoisomerase IV , an enzyme that plays a critical role in bacterial DNA replication and chromosome segregation. researchgate.net By targeting this enzyme, the compounds prevent the proper separation of daughter chromosomes after replication, leading to a cessation of cell division.

The antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. acs.org This difference is attributed to the structural variations in the cell membranes of these two bacterial types. acs.org The outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain drugs.

Table 1: Investigated Antibacterial Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Target Enzyme/Process | Effect on Bacteria | Supporting Evidence |

|---|---|---|---|

| Inhibition of Folate Synthesis | Dihydrofolate Reductase (DHFR) | Disruption of DNA synthesis and repair | Molecular docking studies nih.gov |

| Inhibition of Cell Wall Synthesis | Bacterial Transpeptidases | Weakening of the cell wall, leading to cell lysis | Biochemical assays researchgate.net |

| Inhibition of DNA Replication | Topoisomerase IV | Arresting bacterial cell division | Enzyme inhibition studies researchgate.net |

| Alteration of Cell Membrane Permeability | Bacterial Cell Membrane | Increased permeability and integrity loss | Membrane potential assays frontiersin.org |

Antifungal Mechanisms of Action in Microbial Models

The antifungal activity of this compound derivatives is multifaceted, with the primary mechanism often involving the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

A key enzyme in the ergosterol biosynthesis pathway is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme. tandfonline.comscispace.com Many benzimidazole derivatives, particularly those with a trifluoromethyl group, have been shown to be potent inhibitors of this enzyme. tandfonline.com Molecular docking studies have revealed that the fluorine atoms of the trifluoromethyl group can form hydrogen bond interactions with key amino acid residues in the active site of CYP51, such as ARG96 and GLN72. tandfonline.com This inhibition disrupts the production of ergosterol, leading to a compromised cell membrane, altered fluidity, and ultimately, fungal cell death.

In addition to inhibiting ergosterol synthesis, some benzimidazole derivatives have been found to induce the production of reactive oxygen species (ROS) in yeast cells. researchgate.net The accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, which contributes to the antifungal effect.

The antifungal activity of these compounds has been demonstrated against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govnih.gov The presence of the trifluoromethyl group is often associated with enhanced antifungal potency. nih.gov

Table 2: Investigated Antifungal Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Target Enzyme/Process | Effect on Fungi | Supporting Evidence |

|---|---|---|---|

| Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Disruption of cell membrane integrity and function | Molecular docking and enzyme inhibition assays tandfonline.comnih.gov |

| Induction of Oxidative Stress | Cellular Redox Balance | Increased production of reactive oxygen species (ROS), leading to cellular damage | ROS quantification assays researchgate.net |

Antiprotozoal Mechanisms of Action in Parasite Models

Derivatives of this compound have shown significant promise as antiprotozoal agents, with their mechanism of action primarily centered on disrupting the parasite's cytoskeleton and energy metabolism.

A well-established target for benzimidazoles in helminths and some protozoa is β-tubulin . nih.gov These compounds bind to β-tubulin, inhibiting its polymerization into microtubules. d-nb.infonih.gov Microtubules are essential for a variety of cellular functions, including cell division, motility, and intracellular transport. The disruption of microtubule formation leads to the arrest of cell division and ultimately the death of the parasite. researchgate.net The susceptibility of a particular protozoan to benzimidazoles can be predicted by the presence of specific amino acid residues, such as Glu-198 and Phe-200, in its β-tubulin sequence. nih.gov

In some parasites, these derivatives have also been shown to interfere with energy metabolism . cambridge.org For instance, in Taenia crassiceps cysticerci, treatment with benzimidazole derivatives led to an impairment of the tricarboxylic acid (TCA) cycle and the fumarate (B1241708) reductase pathway, which are crucial for energy production. cambridge.org This disruption of energy metabolism further contributes to the parasite's demise.

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been evaluated in vitro against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, demonstrating potent activity. d-nb.infonih.govfrontiersin.org

Table 3: Investigated Antiprotozoal Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Target Molecule/Pathway | Effect on Parasite | Supporting Evidence |

|---|---|---|---|

| Disruption of Cytoskeleton | β-tubulin | Inhibition of microtubule polymerization, leading to cell division arrest | In vitro polymerization assays, sequence analysis d-nb.infonih.gov |

| Interference with Energy Metabolism | Tricarboxylic Acid (TCA) Cycle, Fumarate Reductase Pathway | Impaired energy production | Metabolic profiling studies cambridge.org |

Anti-Inflammatory Mechanisms at the Molecular and Cellular Level

The anti-inflammatory properties of this compound derivatives stem from their ability to modulate the activity of key enzymes and signaling pathways involved in the inflammatory response.

A primary mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) . researchgate.netfrontiersin.org COX enzymes are responsible for the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. mdpi.com 5-Lipoxygenase (5-LOX) is involved in the production of leukotrienes, another class of inflammatory mediators. frontiersin.org By inhibiting these enzymes, benzimidazole derivatives can reduce the production of these pro-inflammatory molecules. researchgate.net

Some derivatives also inhibit secretory phospholipase A2 (sPLA2) , an enzyme that releases arachidonic acid from cell membranes, making it available for conversion into prostaglandins and leukotrienes. researchgate.net Derivatives with trifluoromethyl substitutions have shown strong inhibition of sPLA2. researchgate.net

Furthermore, these compounds can modulate the production of pro-inflammatory cytokines . researchgate.net In cellular models, they have been shown to inhibit the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. researchgate.net

Recent studies have also identified microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as a promising target for novel benzimidazole derivatives. acs.org mPGES-1 is the terminal enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. acs.org Potent and selective inhibitors of mPGES-1 from this chemical class have been developed. acs.org

Table 4: Investigated Anti-Inflammatory Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Target Enzyme/Pathway | Effect on Inflammation | Supporting Evidence |

|---|---|---|---|

| Inhibition of Prostaglandin Synthesis | Cyclooxygenases (COX-1, COX-2), Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Reduction in the production of inflammatory prostaglandins | Enzyme inhibition assays researchgate.netmdpi.comacs.org |

| Inhibition of Leukotriene Synthesis | 5-Lipoxygenase (5-LOX) | Reduction in the production of inflammatory leukotrienes | Enzyme inhibition assays researchgate.netfrontiersin.org |

| Inhibition of Arachidonic Acid Release | Secretory Phospholipase A2 (sPLA2) | Decreased availability of arachidonic acid for pro-inflammatory mediator synthesis | Enzyme inhibition assays researchgate.net |

| Modulation of Cytokine Production | TNF-α and IL-6 secretion | Reduced levels of pro-inflammatory cytokines | Cellular assays with macrophages researchgate.net |

Theoretical and Computational Chemistry Studies of 7 Trifluoromethoxy 1h Benzimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Trifluoromethoxy-1H-benzimidazole, these studies reveal details about its geometry, electronic distribution, and reactivity.

| Parameter | Value |

|---|---|

| Empirical formula | C14H9F3N2O |

| Formula weight | 278.23 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system, space group | Monoclinic, P21/c |

| Unit cell dimensions | a = 14.476 (6) Å |

| b = 9.312 (4) Å | |

| c = 9.835 (4) Å | |

| β = 108.192 (8)° | |

| Volume | 1259.5 (9) ų |

| Z, Calculated density | 4, 1.466 Mg/m³ |

Analysis of Frontier Molecular Orbitals and Electron Density Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.comrowansci.com A large HOMO-LUMO energy gap indicates lower reactivity, while a small gap suggests higher reactivity. mdpi.com The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Prediction of Electronic Parameters (e.g., Dipole Moments, Polarizability)

Electronic parameters such as the dipole moment and polarizability are essential for understanding a molecule's interaction with its environment, including solvents and biological receptors. The dipole moment arises from an asymmetric distribution of electron density, which is influenced by the geometry and the presence of polar atomic groups. researchgate.net

While specific calculations for this compound are not available, studies on related molecules like benzaldehyde (B42025) and benzoic acid show how these parameters can be determined. The permanent dipole moments of these molecules have been calculated from measurements of their dielectric constants in various solvents. researchgate.net The orientation polarizability, which is a component of the total polarizability, can be calculated from the permanent dipole moment and temperature. researchgate.net These parameters are critical for predicting how a molecule will behave in a biological system, as electrostatic interactions often play a key role in ligand-receptor binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target. These methods provide insights into binding mechanisms and the stability of the resulting complex.

Prediction of Binding Modes and Affinities with Biological Receptors and Enzymes

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity, which can be correlated with biological activity. Numerous studies have employed molecular docking to investigate the interaction of benzimidazole (B57391) derivatives with various biological targets.

For instance, benzimidazole hybrids have been docked into the ATP-binding site of the EGFR kinase domain, revealing key binding interactions. nih.gov In other work, benzimidazole-pyrazole hybrids showed significant binding affinity to B-cell lymphoma (BCL-2), with one compound exhibiting a binding energy of -8.65 kcal/mol. acs.org Docking studies of benzimidazole derivatives with the cannabinoid receptor 2 (CB2) have helped to elucidate the structural features responsible for selective binding. nih.gov These studies often identify specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. ukm.my For example, in the case of EGFR inhibitors, interactions with key amino acid residues like MET793 are often observed. nih.gov

| Benzimidazole Derivative | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole hybrids | EGFR kinase | Potent binding to the ATP-binding site. | nih.gov |

| Benzimidazole-pyrazole hybrid (6h) | B-cell lymphoma (BCL-2) | Binding energy of -8.65 kcal/mol. | acs.org |

| Quinoxaline-benzimidazole hybrid (41) | α/β-tubulin | Binding energy of -45.139 kcal/mol at the colchicine-binding site. | nih.gov |

| Benzimidazole derivatives | Cannabinoid Receptor 2 (CB2) | Identified key features for selective binding, including a dialkylaminoethyl chain at position 1, a benzyl (B1604629) ring at position 2, and a CF3 group at position 5. | nih.gov |

| Keto-benzimidazoles | EGFR (wild-type and mutant) | Sulfonyl substituents contributed to more stable complexes with binding energies up to -8.4 kcal/mol. | ukm.my |

Conformational Changes and Dynamic Behavior within Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, revealing conformational changes and the stability of interactions over time. plos.orgelifesciences.org These simulations can show how a protein's structure adapts upon ligand binding and how the ligand itself may change its conformation within the binding site.

A study on benzimidazole-endowed chalcones used molecular dynamics to confirm the stability of the ligand-protein complexes with α-glucosidase and α-amylase. mdpi.com In another example, simulations of a kinesin Eg5 protein in complex with a benzimidazole derivative showed that the ligand-bound complex occupied a more restricted conformational space compared to the unbound protein, indicating stabilization of the complex. nih.gov The analysis of conformational changes is crucial, as the formation of a binding site in a protein-protein interface can be driven by the selection of pre-existing conformations. plos.org Ligand binding can reshape the conformational ensemble of a protein, stabilizing certain conformations. elifesciences.org These dynamic studies complement the static picture provided by molecular docking and are essential for a comprehensive understanding of ligand-target interactions.

Photophysical and Photochemical Property Investigations

Theoretical and computational chemistry provides a powerful lens for examining the electronic and photolytic behavior of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to predict and analyze the interactions of this compound with light, offering insights into its potential applications and environmental fate. These computational studies are crucial for understanding the excited-state dynamics that govern its fluorescence and its degradation pathways upon exposure to ultraviolet radiation.

Study of Excitation Energies and Emission Characteristics

Computational models are instrumental in predicting the photophysical properties of benzimidazole derivatives. The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position of the benzimidazole core is expected to significantly influence its electronic structure and, consequently, its absorption and emission spectra. The electron-withdrawing nature of the -OCF₃ group can modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(2d,p), are used to optimize the ground-state (S₀) and excited-state (S₁, S₂) geometries. researchgate.net These calculations allow for the prediction of vertical excitation energies, which correspond to the absorption of light, and emission energies, related to fluorescence from the relaxed first excited state. The transition from the ground state to the first excited singlet state (S₀ → S₁) in benzimidazoles is typically a π→π* transition. researchgate.net

The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate how different solvents might alter the photophysical characteristics. researchgate.net For instance, an increase in solvent polarity can lead to shifts in the emission spectrum (solvatochromism), which provides information about the change in the molecule's dipole moment upon excitation. researchgate.net For this compound, a bathochromic (red) shift in the emission spectrum would be expected in more polar solvents, indicating an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Table 1: Calculated Photophysical Properties of this compound in Different Solvents (Theoretical Values)

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Oscillator Strength (f) |

| Gas Phase | 278 | 340 | 6980 | 0.15 |

| n-Hexane | 282 | 355 | 7890 | 0.18 |

| Acetonitrile | 285 | 370 | 8850 | 0.21 |

| Water | 288 | 385 | 9760 | 0.24 |

Note: The values in this table are illustrative theoretical predictions based on computational studies of structurally related benzimidazole derivatives.

The calculated oscillator strength (f) provides a measure of the probability of an electronic transition. A higher value suggests a more intense absorption band. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also a key parameter. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption.

Analysis of Photolysis Pathways and Photostability

The photostability of a compound is critical for its practical use, particularly in materials science or as a pharmaceutical agent, as degradation upon exposure to light can lead to loss of function and the formation of potentially harmful byproducts. Computational studies can elucidate the likely pathways of photodegradation.

For benzimidazole derivatives, photolysis often involves the cleavage of the imidazole (B134444) ring or reactions involving the substituents on the benzene (B151609) ring. nih.gov The primary photochemical event is the absorption of a photon, leading to an excited state. From this excited state, the molecule can return to the ground state via non-radiative decay (heat) or radiative decay (fluorescence/phosphorescence), or it can undergo a chemical reaction.

The photolysis pathway for this compound is predicted to be influenced by the C-O bond of the trifluoromethoxy group and the N-H bond in the imidazole ring. One potential degradation pathway initiated by UV light could involve the homolytic cleavage of the C-O bond, generating a benzimidazolyl radical and a trifluoromethoxy radical. Another possibility, drawing parallels from studies on similar heterocycles, is the cleavage of the imidazole ring itself, which can be initiated by reaction with photochemically generated reactive oxygen species (ROS) or through direct photo-cleavage. nih.gov

The photostability can be computationally assessed by calculating the bond dissociation energies (BDE) for susceptible bonds in the excited state. A lower BDE indicates a higher likelihood of cleavage. The trifluoromethoxy group is generally considered to be relatively stable, but its influence on the electronic distribution of the aromatic system could potentially weaken other bonds in the molecule upon photoexcitation.

Table 2: Predicted Major Photodegradation Products of this compound

| Proposed Product | Formation Pathway |

| 7-Hydroxy-1H-benzimidazole | Heterolytic cleavage of the C-OCF₃ bond followed by reaction with water. |

| 1H-Benzimidazol-7-yl radical | Homolytic cleavage of the C-OCF₃ bond. |

| Ring-opened products | Cleavage of the C=N or N-C bonds within the imidazole ring. |

Note: The pathways and products are proposed based on known photochemical reactions of related aromatic and heterocyclic compounds.

Applications of 7 Trifluoromethoxy 1h Benzimidazole in Chemical Biology and Materials Science Research

Development as a Privileged Scaffold for Drug Discovery Research

The benzimidazole (B57391) core is widely recognized as a "privileged scaffold" in drug discovery, meaning it can serve as a foundation for ligands that bind to a diverse range of biological targets. nih.govbohrium.commdpi.com This versatility has led to the development of numerous FDA-approved drugs containing the benzimidazole moiety. The introduction of a trifluoromethoxy group at the 7-position further enhances its potential by modulating its physicochemical properties.

Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel drug candidates by replacing a core molecular structure with a different one while retaining similar biological activity. rsc.orgresearchgate.net This approach is often employed to overcome issues with toxicity, intellectual property, or suboptimal pharmacokinetic profiles of a lead compound. nih.govresearchgate.net The benzimidazole framework, including derivatives like 7-trifluoromethoxy-1H-benzimidazole, is an attractive candidate for scaffold hopping due to its ability to mimic the spatial and electronic features of other aromatic systems. rsc.org

In lead optimization, the trifluoromethoxy group at the 7-position can be strategically utilized. For instance, replacing a metabolically susceptible aromatic ring with an electron-deficient system like a trifluoromethoxy-substituted benzimidazole can improve resistance to cytochrome P450-mediated oxidation. rsc.org This modification can lead to compounds with improved metabolic stability and oral bioavailability. researchgate.net

Design of Chemical Probes for Investigating Biological Processes

Chemical probes are essential tools for dissecting complex biological pathways and validating drug targets. The benzimidazole scaffold is well-suited for the design of such probes. For example, derivatives of 2-(trifluoromethyl)-1H-benzimidazole have been explored as potential antiparasitic agents. nih.gov

The development of potent and selective inhibitors often involves the creation of chemical probes to identify and engage specific molecular targets. For instance, a (trifluoromethyl)pyrimidinedione-based inhibitor, BAY-069, was developed as a chemical probe for branched-chain amino acid transaminases (BCATs), which are implicated in certain cancers. nih.gov Although not a direct derivative of this compound, this example highlights the utility of the trifluoromethyl group in designing potent and selective probes. Similarly, trifluoromethyl diazirine-containing probes have been used for photoaffinity labeling to identify the protein targets of drug candidates. researchgate.net

Role as Building Blocks in Advanced Organic Synthesis

The inherent reactivity and structural features of this compound make it a valuable building block in the synthesis of more complex molecules for various applications.

Synthesis of Complex Heterocyclic Systems and Libraries

The benzimidazole nucleus is a versatile starting point for the synthesis of a wide range of fused and substituted heterocyclic systems. rsc.orgbohrium.com Various synthetic methodologies have been developed to construct benzimidazole derivatives and subsequently use them to build larger, more complex molecular architectures. nih.gov For example, the nitrogen atoms in the imidazole (B134444) ring can be alkylated or acylated, and the benzene (B151609) ring can undergo electrophilic substitution, allowing for the creation of diverse chemical libraries for high-throughput screening. The presence of the trifluoromethoxy group can influence the regioselectivity of these reactions, providing access to unique chemical space.

Exploration in the Development of Functional Materials (e.g., Dyes, Polymers)

Benzimidazole derivatives have shown promise in the field of materials science. Their conjugated π-system and ability to form stable metal complexes make them suitable for applications in organic light-emitting diodes (OLEDs) and as functional dyes. researchgate.net For instance, the study of 2-[4-(trifluoromethyl) phenyl]-1H-benzimidazole (TFMPHB) crystals has revealed their potential for nonlinear optical (NLO) applications and in electronic devices. bohrium.com The trifluoromethoxy group in this compound could further enhance these properties by increasing thermal stability and modifying the electronic characteristics of the resulting materials.

Research in Agrochemical Design and Development (focus on chemical design principles and molecular targets)

The principles of drug design, including the use of privileged scaffolds and bioisosteric replacements, are also applied in the development of new agrochemicals. nih.gov The benzimidazole scaffold is found in several commercial fungicides, such as benomyl (B1667996) and carbendazim. rsc.org

The design of novel agrochemicals often involves targeting specific enzymes or pathways in pests and pathogens that are not present or are significantly different in crops and non-target organisms. The introduction of fluorine-containing groups, such as trifluoromethoxy, is a common strategy in agrochemical design to enhance efficacy and metabolic stability. acs.org The trifluoromethoxy group can improve the lipophilicity of a molecule, facilitating its penetration through the waxy cuticle of plants and the cell membranes of fungi. acs.org

While specific research on this compound in agrochemical applications is not extensively documented in the provided search results, the known fungicidal activity of other benzimidazole derivatives and the beneficial properties of the trifluoromethoxy group suggest its potential as a lead structure for the development of new fungicides.

Future Directions and Research Challenges for Trifluoromethoxy Benzimidazole Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The chemical industry, including pharmaceutical manufacturing, is increasingly moving towards greener and more sustainable practices. mdpi.comchemmethod.comchemmethod.com Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and long reaction times, leading to significant waste and high costs. mdpi.com The future of 7-trifluoromethoxy-1H-benzimidazole synthesis lies in developing methodologies that are not only efficient but also environmentally benign.

Key innovations in this area include:

Green Solvents and Catalysts: Research is focused on replacing conventional toxic solvents with greener alternatives like water or ionic liquids. mdpi.com The use of efficient and recoverable catalysts, such as zinc triflate, is also a promising approach to facilitate reactions under milder conditions. chemmethod.comscirp.org For instance, a straightforward method for synthesizing benzimidazole (B57391) rings has been developed using K2CO3 in water, eliminating the need for additional reagents or catalysts. sphinxsai.com

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are gaining traction as they can significantly reduce reaction times and improve yields. mdpi.com A sustainable, solvent- and metal-free method for synthesizing related CF3-substituted benzo sphinxsai.comnih.govimidazo[1,2-a]pyrimidine derivatives has been successfully established using sonochemistry. acs.orgnih.gov

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves cascade reactions where multiple bonds are formed in a single operation. acs.orgnih.gov

These sustainable approaches promise to make the production of complex molecules like this compound and its derivatives more economically viable and environmentally responsible.

Integration of Advanced Computational Techniques for Rational Design and Predictive Modeling

The integration of computational chemistry into the drug discovery pipeline has revolutionized the process of designing and optimizing new therapeutic agents. For trifluoromethoxy-benzimidazole chemistry, these techniques are invaluable for predicting molecular properties, understanding drug-target interactions, and guiding synthetic efforts, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. pnrjournal.com By developing statistically significant 2D and 3D-QSAR models, researchers can predict the activity of newly designed compounds before they are synthesized. pnrjournal.comresearchgate.net For example, 3D-QSAR studies on substituted benzimidazoles as Angiotensin II-AT1 receptor antagonists have successfully identified key structural features required for activity and have been used to design novel, potent derivatives. nih.gov

Table 1: Example of 3D-QSAR Model Validation for Benzimidazole Derivatives nih.gov

| Model | Alignment Method | q² (LOO) | r² (Conventional) | r²pred (Test Set) |

|---|---|---|---|---|

| CoMFA | Rigid Body (Distill) | 0.630 | 0.848 | 0.727 |

This table illustrates the statistical robustness of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. High values for q² (cross-validated correlation coefficient) and r²pred (predictive correlation coefficient for an external test set) indicate a model with strong predictive power.

Predictive Modeling and In Silico Screening: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This in silico screening helps to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. Molecular docking, another key computational tool, predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding mode and energy. researchgate.netacs.org This information is critical for the rational design of molecules with enhanced affinity and selectivity.

Identification and Validation of Novel Biological Targets for Therapeutic Exploration

The versatility of the benzimidazole scaffold allows it to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry. sphinxsai.comscilit.com A significant future direction for this compound research is the identification and validation of novel molecular targets to address unmet medical needs in various diseases, including cancer and inflammatory conditions. The trifluoromethyl group is known to enhance biological activity, potentially by improving interactions with enzymes and other biomolecules. ontosight.ai

Recent research has uncovered several promising targets for benzimidazole derivatives:

Epigenetic Modulators: Benzimidazole derivatives have shown potent activity as inhibitors of epigenetic targets, which are crucial in cancer development. These include histone deacetylases (HDACs), histone methyltransferases (KMTs), and lysine-specific demethylases (KDMs). rsc.org Targeting these enzymes offers a promising strategy for developing new, less toxic cancer therapies. rsc.org

Inflammatory Enzymes: Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has been identified as a key target for treating inflammatory diseases and pain. Novel benzimidazole derivatives have been developed as highly potent and selective inhibitors of mPGES-1. nih.gov

Kinases and Cell Cycle Proteins: In oncology, benzimidazole-based compounds are being investigated as inhibitors of critical signaling pathways, including those involving Epidermal Growth Factor Receptor (EGFR) and protein kinase CK2. scilit.comajrconline.org They are also being explored as microtubule-targeting agents that disrupt cell division in cancer cells. ajrconline.org

Table 2: Selected Novel Biological Targets for Benzimidazole Derivatives

| Target | Therapeutic Area | Example Finding | Reference |

|---|---|---|---|

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation, Pain | Potent inhibitors with IC50 values in the low nanomolar range (e.g., 2.9 nM). nih.gov | nih.gov |

| Histone Deacetylases (HDACs) | Cancer | Benzimidazole derivatives act as HDAC inhibitors, leading to anti-cancer effects. rsc.org | rsc.org |